1-Butyl-2-(trichloromethyl)benzene
Description
1-Butyl-2-(trichloromethyl)benzene is an aromatic compound featuring a benzene ring substituted with a trichloromethyl (-CCl₃) group at position 1 and a butyl (-C₄H₉) group at position 2. This compound combines the electron-withdrawing effects of the trichloromethyl group with the steric bulk of the butyl substituent, influencing its reactivity, stability, and applications.
The trichloromethyl group is known for its strong inductive effect, enhancing electrophilic substitution reactions at specific positions on the benzene ring. The butyl group, being an alkyl chain, introduces steric hindrance and may alter solubility in organic solvents. Such structural features make this compound a candidate for applications in agrochemicals, pharmaceuticals, or as an intermediate in polymerization reactions.
Properties
CAS No. |
114504-08-4 |
|---|---|
Molecular Formula |
C11H13Cl3 |
Molecular Weight |
251.6 g/mol |
IUPAC Name |
1-butyl-2-(trichloromethyl)benzene |
InChI |
InChI=1S/C11H13Cl3/c1-2-3-6-9-7-4-5-8-10(9)11(12,13)14/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
FHNDJVGSTUSHBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2-(trichloromethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of benzene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The trichloromethyl group can be introduced via chlorination reactions using reagents like chlorine (Cl2) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-Butyl-2-(trichloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-butyl-2-(trichloromethyl)benzene involves its interaction with various molecular targets. The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, potentially altering their function and activity. The benzene ring provides a stable framework that can facilitate these interactions.
Comparison with Similar Compounds
Data Tables
Table 1: Reduction Potentials of Selected Trichloromethylbenzenes
| Compound Name | Reduction Potential (V vs. SCE) | Basis Set Used |
|---|---|---|
| 4-Fluorotrichlorobenzene (1) | −1.10 ± 0.05 | B3LYPV1R-KTZVPP |
| 1-Bromo-4,5-difluoro-2-(trichloromethyl)benzene (4) | −0.84 | B3LYPV1R-6-31+G(d,p) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
